molecular formula C12H3Cl5O2 B1594517 1,2,3,4,7-Pentachlorodibenzo-P-dioxin CAS No. 39227-61-7

1,2,3,4,7-Pentachlorodibenzo-P-dioxin

Cat. No. B1594517
CAS RN: 39227-61-7
M. Wt: 356.4 g/mol
InChI Key: WRNGAZFESPEMCN-UHFFFAOYSA-N
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Description

1,2,3,4,7-Pentachlorodibenzo-P-dioxin (PCDD) is a toxic compound that is a by-product of industrial processes, such as the production of pesticides and herbicides. PCDDs are highly persistent in the environment and can accumulate in the food chain. They are known to cause a variety of adverse health effects in humans and animals, including cancer and reproductive disorders.

Scientific Research Applications

Dioxin-Like Reproductive Effects

Research demonstrates that a mixture of dioxins, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD), can alter reproductive development in laboratory animals. This mixture, which approximates the composition found in foodstuff, significantly affected the time to puberty and reproductive organ weights in offspring (Hamm, Chen, & Birnbaum, 2003).

Effects on Ovulation and Hormonal Endpoints

Studies have shown that PeCDD, as part of a mixture with other polychlorinated dibenzofurans and biphenyls, can block ovulation and alter hormone levels in rats. This supports the concept of toxic equivalency, indicating that these compounds share a similar mechanism of action affecting reproductive health (Gao, Terranova, & Rozman, 2000).

Potential in Breast Cancer Chemotherapy

Research indicates that PeCDD, among other dioxin-like compounds, can inhibit the proliferation of estrogen receptor-negative breast cancer cell lines. This suggests that the aryl hydrocarbon receptor, which these compounds target, could be a potential drug target for certain types of breast cancer (Zhang et al., 2009).

Relationship with Body Mass Index

Studies have found a relationship between body mass index (BMI) and serum levels of dioxins, including PeCDD. This suggests that factors like age and BMI are important considerations in epidemiological studies assessing exposure to such compounds (Collins et al., 2007).

Biotransformation by Bacteria

Research has shown that certain bacteria, like Sphingomonas wittichii, can catabolize dioxins, including PeCDD. This biotransformation is crucial for understanding the environmental degradation and potential bioremediation of these toxic compounds (Nam, Kim, Schmidt, & Chang, 2006).

Toxicokinetic Interactions

Studies on toxicokinetic interactions between various chlorinated aromatic hydrocarbons, including PeCDD, indicate complex interactions affecting their deposition and elimination in organisms. This research is vital for understanding the environmental and health impacts of these compounds (Jongh et al., 2005).

Safety And Hazards

Poisonous by ingestion, and its carcinogenicity is questionable. When heated to decomposition, it emits toxic fumes of chlorine .

properties

IUPAC Name

1,2,3,4,7-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNGAZFESPEMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074041
Record name 1,2,3,4,7-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7-Pentachlorodibenzo-P-dioxin

CAS RN

39227-61-7
Record name 1,2,3,4,7-Pentachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39227-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,7-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
DTHM Sijm, AL Yarechewski, DCG Muir, GRB Webster… - Chemosphere, 1990 - Elsevier
Two polychlorinated dibenzo-p-dioxins were eliminated more slowly in rainbow trout which were treated with an inhibitor of biotransformation. Fish were given a single oral dose of …
Number of citations: 28 www.sciencedirect.com
KJ Friesen, MD Segstro, GRB Webster… - … and Chemistry: An …, 1995 - Wiley Online Library
The effect of the input pathway on the distribution of 1,2,3,4,7‐pentachlorodibenzo‐p‐dioxin (P 5 CDD) in small‐pond mesocosms was determined by introducing 14 C‐labeled dioxin (…
Number of citations: 5 setac.onlinelibrary.wiley.com
KJ Friesen, MD Segstro, GRB Webster… - International journal of …, 1990 - Taylor & Francis
The fate of 1,2,3,4,7-pentachlorodibenzo-p-dioxin (P 5 CDD) was studied in a Canadian prairie soil under field conditions by applying 14 C-labelled P 5 CDD to a series of soil …
Number of citations: 5 www.tandfonline.com
GG Choudhry, GRB Webster - Chemosphere, 1985 - Elsevier
For the determination of the quantum yields of 1,2,3,4,7-pentachlorodibenzo- p -dioxin ( 1 ) and 1,2,3,4,7,8-hexachlorodibenzo- p -dioxin ( 2 ), ten Pyrex glass photochemical cells were …
Number of citations: 63 www.sciencedirect.com
KJ Friesen, DCG Muir… - Environmental science & …, 1990 - ACS Publications
Polychlorinated dioxins (PCDDs) are a group of highly toxic (1), extremely hydrophobic (2, 3) anthropogenic chemicals that are widely distributed in the environment (4-7), particularly in …
Number of citations: 65 pubs.acs.org
H Hektoen, JA Berge, K Ingebrigtsen, J Knutzen… - Chemosphere, 1994 - Elsevier
Blue mussels (Mytilus edulis) were exposed to water supplied from a tank with sediment contaminated by polychlorinated dibenzofurans and dibenzo-p-dioxins (PCDF/PCDD). After an …
Number of citations: 10 www.sciencedirect.com
JG Wilkes, BS Hass, DA Buzatu, LM Pence… - Toxicological …, 2008 - academic.oup.com
13 C NMR data have been correlated to Toxic Equivalency Factors (TEFs) of the 29 PCDDs, PCDFs, or PCBs for which non-zero TEFs have been defined. Such correlations are called …
Number of citations: 6 academic.oup.com
G Mason, K Farrell, B Keys, J Piskorska-Pliszczynska… - Toxicology, 1986 - Elsevier
There were marked effects of structure on the activities of 14 polychlorinated dibenzo-p-dioxins (PCDDs) as competitive ligands for the 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) …
Number of citations: 178 www.sciencedirect.com
KJ Friesen, GRB Webster - Environmental science & technology, 1990 - ACS Publications
The aqueous solubilities of a series of highly chlorinated dibenzo-p-dioxins (PCDDs) are reported over an envi-ronmentally significant temperaturerange of 7-41 C. We have …
Number of citations: 36 pubs.acs.org
GG Choudhry, GRR Webster - 1987 - ACS Publications
Photochemistry of four individual isomers of polychlorodibenzo-p-dioxins (PCDDs), namely 1,2,3,4,7-pentachlorodibenzo-p-dioxin (1,2,3,4,7-P 5 CDD) (1), 1,2,3,4,7,8-H 6 CDD (2), 1,2,3…
Number of citations: 11 pubs.acs.org

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